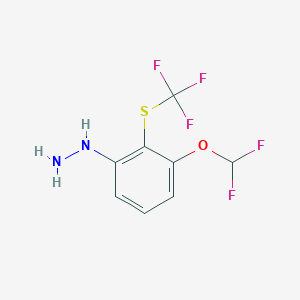

1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine

Beschreibung

This compound features a phenyl ring substituted with both a difluoromethoxy (-OCF₂H) group at position 3 and a trifluoromethylthio (-SCF₃) group at position 2, with a hydrazine (-NH-NH₂) moiety at position 1. Notably, fluorine-containing substituents enhance metabolic stability and bioavailability, while the hydrazine group may enable condensation reactions to form heterocycles like triazoles or hydrazones .

Eigenschaften

Molekularformel |

C8H7F5N2OS |

|---|---|

Molekulargewicht |

274.21 g/mol |

IUPAC-Name |

[3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H7F5N2OS/c9-7(10)16-5-3-1-2-4(15-14)6(5)17-8(11,12)13/h1-3,7,15H,14H2 |

InChI-Schlüssel |

SCWJLNBMTHCOIG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)OC(F)F)SC(F)(F)F)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

Formation of the phenyl ring: The phenyl ring is functionalized with difluoromethoxy and trifluoromethylthio groups through electrophilic aromatic substitution reactions.

Introduction of the hydrazine moiety: The hydrazine group is introduced via nucleophilic substitution reactions, often using hydrazine hydrate as a reagent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Compound 1d : (E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine

- Structure : A trifluoromethyl (-CF₃) group at position 3 on the phenyl ring, coupled with a p-tolylethylidene substituent.

- Synthesis: Reacted 3-trifluoromethylphenylhydrazine hydrochloride with 4’-methylacetophenone in acetic acid/water/MeOH (93% yield, 18 h reaction time) .

- Properties : Melting point = 103.7°C; $ ^1H $ NMR signals at δ 2.27–7.72 ppm indicate aromatic protons and methyl groups.

- Key Differences : Lacks the difluoromethoxy and trifluoromethylthio groups of the target compound. The ethylidene group may reduce polarity compared to the hydrazine moiety.

2.2. N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) Hydrazines (5a-i)

- Structure : Dichloro and trifluoromethyl groups on the phenyl ring, with a phenyl-ethylidene substituent.

- Synthesis: Condensation of substituted acetophenones with hydrazine derivatives in ethanol/HCl (1 h reflux) .

- Key Differences : Dichloro substituents increase steric bulk and electron-withdrawing effects compared to the target compound’s difluoromethoxy group. The ethylidene group may alter reactivity in forming hydrazones.

2.3. Triazole-Thiol Derivatives (CP 55)

- Structure : 4-(Trifluoromethyl)benzohydrazide derivatives with triazole-thiol and bromobenzylidene groups.

- Synthesis : Refluxing hydrazides with benzaldehydes in acetic acid, followed by purification .

- Key Differences : The triazole-thiol core and benzylidene substituents contrast with the target compound’s simpler hydrazine structure. Such derivatives are often explored for antimicrobial or enzyme-inhibitory activities.

2.4. Patent Compound M.22B.1

- Structure: 2-[2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(difluoromethoxy)phenyl]-hydrazinecarboxamide.

- Application : Voltage-dependent sodium channel blocker in agrochemicals .

- Key Differences : Incorporates a carboxamide group and ethylidene moiety, whereas the target compound has a free hydrazine group. The difluoromethoxy group is shared, but positioning differs.

Structural and Functional Analysis

Key Findings and Implications

- Substituent Effects : The difluoromethoxy and trifluoromethylthio groups in the target compound likely enhance lipophilicity and metabolic stability compared to analogs with -CF₃ or -Cl groups .

- Reactivity : Free hydrazine (vs. ethylidene or carboxamide derivatives) may facilitate condensation reactions for heterocycle synthesis, as seen in triazole-thiol derivatives .

- Biological Activity : Fluorinated hydrazines are prominent in agrochemicals (e.g., sodium channel blockers), suggesting the target compound could be optimized for similar applications .

Biologische Aktivität

1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of difluoromethoxy and trifluoromethylthio groups, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in pharmaceutical and agrochemical research.

- Molecular Formula : C10H8F5N2OS

- Molecular Weight : 288.24 g/mol

- IUPAC Name : 1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine

The biological activity of 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of enzymes, thus modulating their activity. This mechanism is similar to other hydrazine derivatives which have been studied for their enzyme inhibition properties.

Antimicrobial Activity

Research has indicated that hydrazine derivatives, including those similar to 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine, exhibit antimicrobial properties. A study on related compounds demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar hydrazine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, studies have highlighted the importance of trifluoromethyl groups in enhancing the bioactivity against cancer cells .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A molecular docking study indicated that compounds similar to 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine can act as non-covalent inhibitors of enzymes, positioning themselves near the active site triad, which is critical for their inhibitory action .

- Antimycobacterial Activity : Additional research has shown that certain hydrazine derivatives exhibit activity against Mycobacterium tuberculosis. The most active derivatives were reported with minimum inhibitory concentrations (MICs) as low as 62.5 µM, indicating their potential as therapeutic agents against mycobacterial infections .

Comparison with Similar Compounds

The biological activity of 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other hydrazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)hydrazine | Similar structure with chloromethyl group | Moderate enzyme inhibition |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Contains trifluoromethylbenzoyl moiety | Antimicrobial and enzyme inhibition |

| 1,2-Bis[3-(trifluoromethyl)phenyl]hydrazine | Two trifluoromethyl groups | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.